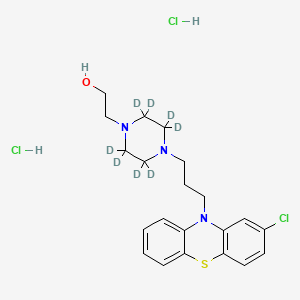
15-deoxy-Δ12,14-Prostaglandin J2 Quant-PAK
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The 15-deoxy-Δ12,14-prostaglandin J2 (15-deoxy-Δ12,14-PGJ2) Quant-PAK has been designed for the convenient, precise quantification of 15-deoxy-Δ12,14-PGJ2 by GC- or LC-mass spectrometry. It includes a 50 µg vial of 15-deoxy-Δ12,14-PGJ2-d4 and a precisely weighed vial of unlabeled 15-deoxy-Δ12,14-PGJ2, with the precise weight (2-4 mg) indicated on the vial. This unlabeled 15-deoxy-Δ12,14-PGJ2 can be used to quantify the 15-deoxy-Δ12,14-PGJ2 -d4 standard by constructing a standard curve of peak intensity ratios (deuterated versus unlabeled).
Aplicaciones Científicas De Investigación
Endothelial Cell Apoptosis
15d-PGJ2 is a potent inducer of caspase-mediated endothelial cell apoptosis. It activates peroxisome proliferator-activated receptor γ (PPARγ), leading to apoptosis via a PPAR-dependent pathway, suggesting its potential in pathologies where excessive angiogenesis is implicated (Bishop-Bailey & Hla, 1999).
Anticancer Effects
Studies have shown that 15d-PGJ2 has proapoptotic, anti-inflammatory, antiangiogenic, anti-metastatic abilities, and significant anticancer effects. Its functions and mechanisms are crucial for developing new therapies for controlling tumor growth (Qingli Bie et al., 2018).
Anti-inflammatory Effects
15d-PGJ2 has been identified as an anti-inflammatory prostaglandin, affecting gene transcription by activating PPARγ. It may regulate CRM1-dependent nuclear protein export, contributing to its anti-inflammatory, anti-proliferative, and anti-viral effects (M. Hilliard et al., 2010).
Regulation of Placental Metabolism
In placental tissues, 15dPGJ2 may regulate lipid homeostasis and nitric oxide levels. Alterations in these pathways could be involved in diabetes-induced placental derangements (E. Capobianco et al., 2005).
Modulation of Cellular Functions
15d-PGJ2 can inhibit proliferation and induce apoptosis in endothelial cells through mechanisms involving NF-κB and AP-1 DNA binding activity, regulation of c-myc, Gadd45, p53, and activation of p38 kinase (Yu-gang Dong et al., 2004).
Propiedades
Origen del producto |
United States |
|---|
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6R,7R)-7-[[2-(furan-2-yl)-2-(trideuteriomethoxyimino)acetyl]amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1152049.png)

![4-[3-[5-(3,4-Dihydroxyphenyl)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-1-ynyl]benzene-1,2-diol](/img/structure/B1152065.png)